5-(Aminomethyl)-2-chlorophenol hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)-2-chlorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMESVKCMCNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-chlorophenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorophenol as the starting material.
Formylation: The 2-chlorophenol undergoes formylation to introduce a formyl group at the ortho position relative to the hydroxyl group.
Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: Finally, the aminomethylated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-chlorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium tert-butoxide.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2.1. Biological Research
- Cell Culture Buffering Agent : This compound serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5, which is essential for cell culture applications . Its buffering capacity helps stabilize cellular environments during experiments.
- Anticancer Research : Studies indicate that this compound may induce apoptosis in cancer cells through oxidative stress pathways, highlighting its potential as a therapeutic agent.
2.2. Analytical Chemistry
- Chromatography : The compound can be utilized in chromatographic techniques for the separation and analysis of various biomolecules. Its chemical properties make it suitable for use as a standard or reference material in analytical procedures.
3.1. Drug Development
- Intermediate in Synthesis : It acts as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier .
- Potential Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, warranting further investigation into its efficacy against viral pathogens .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-chlorophenol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenol group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 5-(aminomethyl)-2-chlorophenol hydrochloride with structurally related compounds, emphasizing substituent effects and physicochemical properties.
Functional Group Impact on Reactivity
- Fluorine vs.
- Methoxy vs. Chlorine: The 2-methoxy derivative (C₈H₁₂ClNO₂) has reduced acidity (pKa ~10 vs. ~8 for phenol), favoring reactions requiring deprotonation at higher pH .
- Aminomethyl vs. Amino: The -CH₂NH₂ group in the target compound increases steric bulk and basicity compared to -NH₂ in 5-amino-2-chlorophenol, influencing solubility and salt formation .
Biological Activity
5-(Aminomethyl)-2-chlorophenol hydrochloride, with the CAS number 943750-51-4, is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H9ClN2O
- Molecular Weight : 174.61 g/mol
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE), which is critical in neurotransmission. AChE inhibitors are significant in treating neurodegenerative diseases like Alzheimer's disease .
- Antiproliferative Effects : Research indicates that derivatives of phenolic compounds, including this compound, can exhibit cytotoxicity against various cancer cell lines. Specifically, it has shown increased cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated in several studies:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| HeLa (Cervical) | <10 | |
| HepG2 (Liver) | <10 | |
| A549 (Lung) | <10 | |
| Jurkat (T-Lymphocyte) | 5.0 |
These studies suggest that the compound has a potent antiproliferative effect on various cancer cell lines, making it a candidate for further drug development.
Case Studies
- Study on Mannich Bases : A study investigated the antiproliferative activity of Mannich bases, including derivatives similar to this compound. It was found that these compounds exhibited significant cytotoxicity against multiple human cancer cell lines, suggesting a potential role in cancer therapy .
- Neuroprotective Potential : Another study explored the neuroprotective effects of phenolic compounds and their derivatives. The findings indicated that compounds with similar structures to this compound could serve as effective AChE inhibitors, thus offering protective effects against neurodegeneration .
Q & A
Q. What are the established synthetic routes for 5-(Aminomethyl)-2-chlorophenol hydrochloride, and how are reaction conditions optimized for reproducibility?
- Methodological Answer : Synthesis typically involves amine formation and cyclocondensation. A documented route uses 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate and 2-diethyl-aminoethyl chloride hydrochloride under acidic conditions . Reaction optimization includes:
- Temperature control : Maintaining 0–5°C during nitrosation (e.g., using ice baths) to prevent side reactions .
- Stoichiometric ratios : Sodium nitrite (1.1 equiv.) ensures complete conversion of intermediates, monitored via TLC (e.g., dichloromethane/methanol 2:8) .
- Validation : Crude product purity is assessed using HPLC or LC-MS before salt formation.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : H and C NMR identify amine (-NH) and phenol (-OH) protons (δ 6.5–8.0 ppm) and confirm substitution patterns .
- Mass spectrometry : ESI-MS detects the molecular ion peak ([M+H]) at m/z 194.6 (free base) and validates chloride counterion presence .
- Elemental analysis : Matches calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies may arise from:
- Impurity profiles : Use preparative HPLC to isolate intermediates (e.g., unreacted glycinate derivatives) and quantify via UV-Vis at 254 nm .
- Salt formation variability : Compare recrystallization solvents (e.g., ethanol vs. acetone) to optimize hydrochloride salt purity .
- Reaction monitoring : Real-time IR spectroscopy tracks amine intermediate formation (N-H stretch at ~3300 cm) .
Q. What experimental strategies assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated degradation studies :
| Condition | Parameter | Analysis Method |
|---|---|---|
| pH 1–13 (37°C, 7 days) | Degradation products | LC-MS |
| 40–60°C (dry state) | Hydrolysis rate | TGA/DSC |
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to hypothetical targets (e.g., neurotransmitter transporters) based on structural analogs .
- ADMET prediction : SwissADME estimates bioavailability (LogP ~1.2) and blood-brain barrier penetration .
- QSAR models : Correlate substituent effects (e.g., -Cl vs. -F) with activity trends from similar compounds .
Data Contradiction Analysis
- Example : reports cyclocondensation as a primary route, while uses nitrosation.
- Resolution : Cross-validate via intermediate trapping (e.g., isolating Schiff base intermediates) and comparing reaction kinetics under identical conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
